N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10926755
InChI: InChI=1S/C22H23N3O4/c1-14-5-6-15(2)19(9-14)20-7-8-22(27)25(24-20)13-21(26)23-16-10-17(28-3)12-18(11-16)29-4/h5-12H,13H2,1-4H3,(H,23,26)
SMILES: CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC10926755

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C22H23N3O4/c1-14-5-6-15(2)19(9-14)20-7-8-22(27)25(24-20)13-21(26)23-16-10-17(28-3)12-18(11-16)29-4/h5-12H,13H2,1-4H3,(H,23,26)
Standard InChI Key MTBUATSGLISQBZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC
Canonical SMILES CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC

Introduction

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound with the molecular formula C24H27N3O4 and a molecular weight of 421.5 g/mol. It is primarily used in research settings and is not approved for therapeutic or veterinary applications.

Synthesis Overview

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves:

  • Functionalization of the pyridazinone ring with a 2,5-dimethylphenyl substituent.

  • Coupling of the pyridazinone derivative with a 3,5-dimethoxyphenyl acetamide group.

  • Reaction conditions typically include organic solvents and coupling agents to facilitate amide bond formation.

Detailed synthetic routes for similar compounds suggest the use of reagents such as hydrazine derivatives and acylating agents in controlled environments.

Research Opportunities

Future studies could focus on:

  • Evaluating biological activity using in vitro assays.

  • Optimizing the pyridazinone scaffold for enhanced pharmacological properties.

  • Investigating solubility and bioavailability profiles to assess drug-like potential.

Disclaimer

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